molecular formula C11H12N2O3 B8279100 1-Methyl-7-nitro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

1-Methyl-7-nitro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

Cat. No.: B8279100
M. Wt: 220.22 g/mol
InChI Key: MYNJXMCNLIFYEC-UHFFFAOYSA-N
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Description

1-Methyl-7-nitro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1-methyl-7-nitro-4,5-dihydro-3H-1-benzazepin-2-one

InChI

InChI=1S/C11H12N2O3/c1-12-10-6-5-9(13(15)16)7-8(10)3-2-4-11(12)14/h5-7H,2-4H2,1H3

InChI Key

MYNJXMCNLIFYEC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCCC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

202 mg of NaH (50%) are added to a solution of 771 mg of 7-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in 20 ml of DMF. The reaction medium is stirred for 15 minutes and then 583 mg of iodomethane are added. The mixture is stirred for 4 hours at ambient temperature and then run into ice-cold water and extracted with ethyl acetate. The organic phase is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated under reduced pressure. Purification is carried out by flash chromatography on silica gel (40-63 μm), elution being carried out with a heptane/ethyl acetate (80/20 to 50/50) mixture. 275 mg of 1-methyl-7-nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are obtained in the form of a yellow solid.
Name
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
771 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
583 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (200 mg, 0.97 mmol) was dissolved in anhydrous DMF (3 ml), and treated with sodium hydride (60% in mineral oil, 58 mg, 1.45 mmol) followed by methyl iodide (0.5 ml). The mixture was stirred 18 hours at room temperature, and then partitioned between ethyl acetate (30 ml) and water (30 ml). Washing once with water (30 ml), drying over anhydrous magnesium sulfate and concentration gave a yellow residue. Purification by preparative TLC (40% EtOAc/hexane) gave 1-Methyl-7-nitro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one as a white solid, 185 mg. (87% yield) 1H NMR (400 MHz, DMSO-d6) δ 8.14-8.24 (m, 2H), 7.52-7.60 (m, 1H), 3.40 (s, 3H), 2.75-2.82 (m, 2H), 2.06-2.25 (m, 4H); MS (m/e) 221 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

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